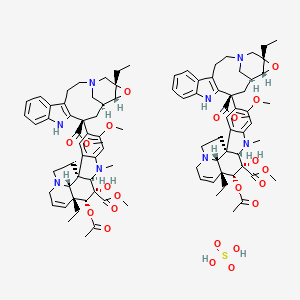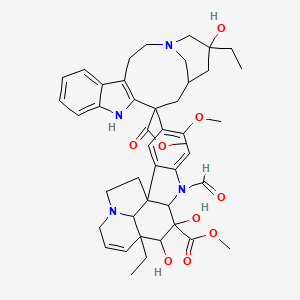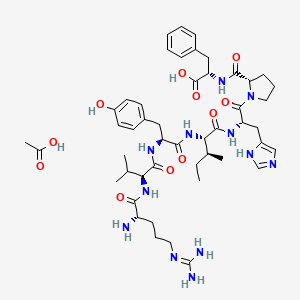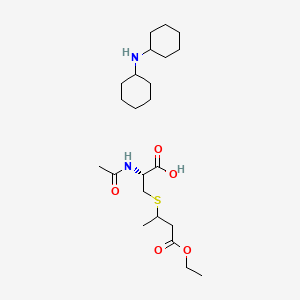
alpha-Lipomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Lipomycin is a hybrid peptide-polyketide natural product produced by the gram-positive bacterium Streptomyces aureofaciens Tü117 . It is an acyclic polyene antibiotic known for its activity against gram-positive organisms . The compound is characterized by its unique structure, which includes a tetramic acid moiety, contributing to its diverse biological activities .
Mechanism of Action
Target of Action:
Alpha-lipomycin (ALA) primarily targets oxidative processes within cells. Its pivotal action lies in its potent antioxidant activity. ALA scavenges and inactivates free radicals, protecting cells from oxidative damage. Additionally, it can chelate toxic metals, both directly and indirectly, by enhancing intracellular glutathione (GSH) levels. This interaction with GSH allows ALA to recycle endogenous GSH, further bolstering its antioxidant effects .
Biochemical Pathways:
ALA impacts various pathways related to oxidative stress, aging, and disease. Notably, it:
- Regulates Insulin Receptor Substrate 1 : In skeletal muscle, ALA enhances insulin sensitivity by activating AMP-activated protein kinase (AMPK) and recruiting glucose transporter type 4 (GLUT4) to the cell membrane .
Action Environment:
Environmental factors, such as diet, lifestyle, and exposure to toxins, influence ALA’s efficacy and stability. Ensuring an optimal environment enhances its beneficial effects.
Biochemical Analysis
Biochemical Properties
Alpha-Lipomycin is produced by a series of enzyme complexes named type I polyketide synthases (PKSs) that are composed of multifunctional polypeptides containing discrete enzymatic domains organized into modules . The LipPks1 enzyme uses isobutyryl-CoA to catalyze the polyketide chain initiation reaction and methyl-malonyl-CoA for a single elongation reaction .
Cellular Effects
The cellular effects of this compound are primarily observed in Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules within the cell. It binds to specific enzymes and proteins, influencing their function and potentially altering gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed over time. Detailed information on its stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is not well characterized. It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Alpha-Lipomycin is biosynthesized by Streptomyces aureofaciens Tü117 through a complex pathway involving polyketide synthases and nonribosomal peptide synthetases . The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing 28 complete open reading frames, 22 of which belong to the biosynthetic gene cluster . The central polyketide synthase locus encodes an eight-module system comprised of four multifunctional proteins . Industrial production methods involve fermentation processes using optimized culture conditions to maximize yield .
Chemical Reactions Analysis
Alpha-Lipomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s tetramic acid moiety is particularly reactive, allowing it to participate in a range of biochemical processes . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives with modified biological activities .
Scientific Research Applications
Alpha-Lipomycin has a wide range of scientific research applications. In chemistry, it is studied for its unique biosynthetic pathway and potential as a lead compound for the development of new antibiotics . In biology, it is used to investigate the regulatory networks involved in secondary metabolite production . In medicine, this compound’s antibacterial properties make it a candidate for the development of new therapeutic agents . Additionally, its role in industry includes applications in agriculture as a biocontrol agent against plant pathogens .
Comparison with Similar Compounds
Alpha-Lipomycin is unique among similar compounds due to its hybrid peptide-polyketide structure and the presence of a tetramic acid moiety . Similar compounds include aurantosid B, militarinon B, erythroskyrin, fuligurubin, and oleficin . These compounds share structural similarities but differ in their biosynthetic pathways and biological activities .
Properties
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?
A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.
Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?
A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)








![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
